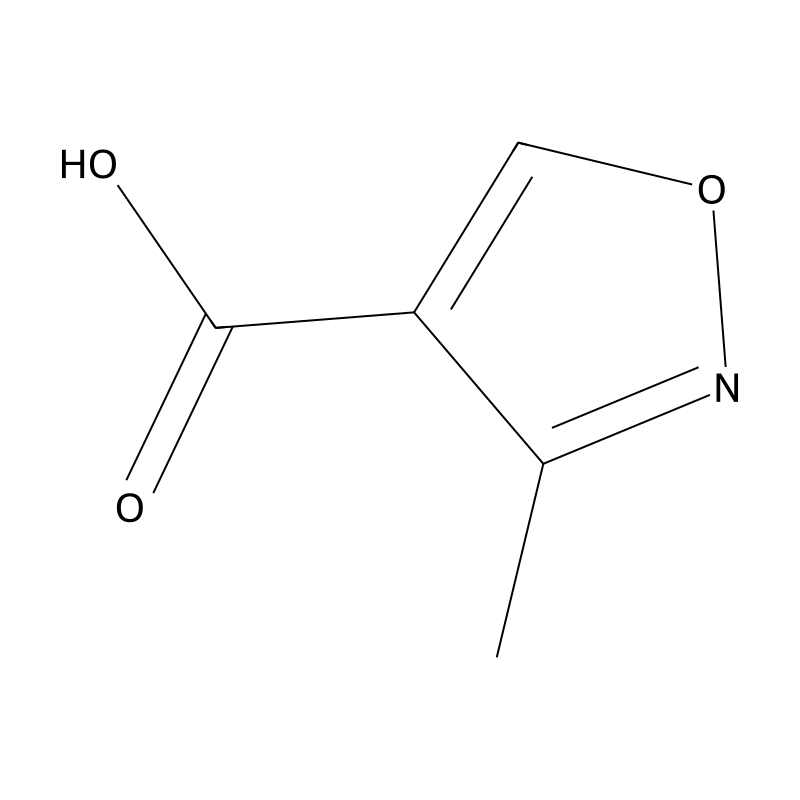

3-Methylisoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. Researchers have employed various methods for its synthesis, including the condensation of glycine and ethyl acetoacetate, the reaction of malononitrile with acetamide, and the cyclization of N-hydroxymethyl-N-methylacetamide with formic acid. PubChem, National Institutes of Health: )

Following synthesis, researchers utilize various techniques to characterize the obtained 3-methylisoxazole-4-carboxylic acid. These techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry for determining the molecular weight, and infrared (IR) spectroscopy for identifying functional groups present in the molecule. Thermo Fisher Scientific, Product Information:

Potential Applications:

Research suggests that 3-methylisoxazole-4-carboxylic acid may possess various potential applications in different scientific fields. Here are some notable examples:

- Pharmaceutical Research: Studies have explored the potential use of 3-methylisoxazole-4-carboxylic acid derivatives as anticonvulsant and anti-inflammatory agents. Journal of Medicinal Chemistry, American Chemical Society: However, further research is necessary to determine its efficacy and safety for these purposes.

- Material Science: Research has investigated the use of 3-methylisoxazole-4-carboxylic acid as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices. Journal of Materials Chemistry C, Royal Society of Chemistry:

- Agricultural Science: Studies have explored the potential herbicidal activity of 3-methylisoxazole-4-carboxylic acid derivatives. However, more research is needed to assess their effectiveness and potential environmental impact. Journal of Agricultural and Food Chemistry, American Chemical Society:

3-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered isoxazole ring containing a carboxylic acid functional group. Its molecular formula is CHN\O, and it has a CAS number of 17153-20-7. The compound exhibits notable chemical stability and is classified under specific target organ toxicity categories, indicating potential irritative effects on skin and eyes .

3-Methylisoxazole-4-carboxylic acid can undergo various chemical transformations, particularly involving its carboxylic acid group. It has been involved in reactions with carbonyl compounds, leading to the formation of 4-imino derivatives. These reactions have been studied for their immunological activities, revealing that the substituents on the isoxazole ring significantly influence the biological activity of the resulting compounds .

Key Reactions Include:- Condensation Reactions: With carbonyl compounds to form hydrazones and related derivatives.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide to form simpler compounds.

The biological activity of 3-Methylisoxazole-4-carboxylic acid has been explored primarily through its derivatives. Studies indicate that certain derivatives exhibit immunological properties, such as stimulating or inhibiting immune responses in vivo. The effectiveness of these derivatives appears to depend on the nature and position of substituents on the isoxazole ring .

Notable Biological Effects:- Immunomodulatory Activity: Some derivatives have shown potential in influencing humoral and cellular immune responses.

- Cytotoxicity: Certain modifications can enhance or reduce cytotoxic effects against various cell lines.

3-Methylisoxazole-4-carboxylic acid can be synthesized through several methods, including:

- Cyclization Reactions: Starting from appropriate precursors that contain both an aldehyde and an amine group, cyclization can yield the isoxazole structure.

- Carboxylation: The introduction of a carboxylic acid group can be achieved through various carboxylation methods, including using carbon dioxide under specific conditions.

- Modification of Existing Isoxazoles: Existing isoxazole compounds can be modified to introduce a methyl group at the third carbon and a carboxylic acid at the fourth position.

3-Methylisoxazole-4-carboxylic acid finds applications in various fields:

- Pharmaceutical Development: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.

- Chemical Research: Used as a building block in synthesizing more complex organic molecules.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

Research on interaction studies involving 3-Methylisoxazole-4-carboxylic acid focuses on its derivatives' immunological properties. Studies have demonstrated that these compounds can interact with immune cells, influencing their proliferation and activation states. The nature of these interactions often depends on structural modifications made to the isoxazole ring .

Similar Compounds

Several compounds share structural similarities with 3-Methylisoxazole-4-carboxylic acid, which allows for comparative studies regarding their properties and activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Contains an amino group at the fifth position | Exhibits enhanced immunological activity |

| 3-Hydroxyisoxazole-4-carboxylic acid | Hydroxyl group at the third position | Different solubility characteristics |

| 4-Methylisoxazole-5-carboxylic acid | Methyl group at the fourth position | Varying biological activity profiles |

These compounds highlight the uniqueness of 3-Methylisoxazole-4-carboxylic acid by showcasing how slight modifications can lead to significant changes in biological activity and chemical reactivity.

Isoxazole derivatives were first synthesized in the late 19th century, with Hantzsch and Weber pioneering early methods involving cyclocondensation reactions. The discovery of 3-methylisoxazole-4-carboxylic acid emerged from efforts to functionalize the isoxazole core for enhanced bioactivity. Initial syntheses relied on the reaction of hydroxylamine with β-ketoesters, a method later refined to improve yield and regioselectivity. By the mid-20th century, advancements in cycloaddition chemistry enabled efficient routes to 4-carboxylic acid derivatives, positioning them as versatile intermediates in organic synthesis.

The compound gained prominence in the 1990s with the development of leflunomide, a disease-modifying antirheumatic drug (DMARD). Leflunomide’s active metabolite, teriflunomide, is derived from 3-methylisoxazole-4-carboxylic acid, highlighting its pharmaceutical relevance.

Relevance in Modern Organic and Medicinal Chemistry

In modern contexts, 3-methylisoxazole-4-carboxylic acid is valued for:

- Structural modularity: The isoxazole ring’s resonance stability and planar geometry facilitate interactions with biological targets.

- Drug discovery: It serves as a precursor for immunosuppressants, antimicrobial agents, and kinase inhibitors.

- Peptidomimetics: Its carboxylic acid group enables conjugation to peptides, enhancing stability and bioavailability.

Recent studies emphasize its role in multi-targeted therapies, particularly in oncology and immunology.

Scope and Purpose of the Research Outline

This review consolidates data on the compound’s synthesis, properties, and applications, addressing gaps in existing literature. It emphasizes advancements in green chemistry approaches and structure-activity relationships (SAR) to guide future research.

The classical synthesis of 3-methylisoxazole-4-carboxylic acid typically involves cyclocondensation reactions. A prominent method, described in a patent by [4], utilizes ethyl acetoacetate 1, triethylorthoformate 2, and acetic anhydride 3 under thermal conditions (75°C) to form ethyl 5-methylisoxazole-4-carboxylate 4 (Fig. 1). Hydroxylamine sulfate is employed instead of hydroxylamine hydrochloride to minimize isomeric impurities, achieving regioselective cyclization at –5°C [4]. Subsequent hydrolysis of the ethyl ester 4 under alkaline conditions (NaOH in THF/MeOH/H~2~O) yields the carboxylic acid 5 with 90% efficiency [3] [4]. This route mirrors the synthesis of its 5-carboxylic acid isomer, emphasizing the critical role of temperature control in suppressing byproducts like ethyl-3-methylisoxazole-4-carboxylate [4].

Alternative approaches include 1,3-dipolar cycloaddition between nitrile oxides and alkynes, though these are more commonly applied to isoxazole cores without pre-existing carboxyl groups [2]. The concerted mechanism of cycloaddition ensures regioselectivity, but functionalization at the 4-position often requires post-synthetic modification [2].

Regioselective and High-Purity Synthesis Techniques

Regioselectivity challenges in isoxazole synthesis are addressed through innovative reaction engineering. The patent by [4] highlights a "reverse addition" technique, where trifluoromethyl aniline 6 is gradually introduced to the acid chloride of 5 in the presence of triethylamine. This method prevents localized basification, reducing the formation of the byproduct CATA (4-carboxy-3-methylisoxazole-5-anilide) to <0.0006% [4]. Low-temperature regimes (–10°C to 0°C) further enhance selectivity by favoring nucleophilic attack at the ethoxymethylene carbon over the carbonyl carbon [4].

Ultraviolet (UV) spectroscopy and high-performance liquid chromatography (HPLC) are critical for monitoring intermediate purity. Crystallization of 5 using toluene/acetic acid mixtures removes residual esters, achieving >99.8% HPLC potency [4].

Green Chemistry Approaches and Process Optimization

Recent advances prioritize sustainability. A gluconic acid aqueous solution (GAAS) catalyzes the one-pot synthesis of isoxazol-5(4H)-ones 7 from aldehydes 8, ethyl acetoacetate 9, and hydroxylamine hydrochloride 10 at room temperature (Table 1) [5]. This solvent-free system achieves 92% yield in 45 minutes and is recyclable for four cycles without efficiency loss [5]. Similarly, a graphitic carbon nitride nanocomposite (g-C~3~N~4·OH) enables multicomponent reactions in water, affording isoxazolones 11 with 95% yield and sixfold reusability [6].

Table 1: Comparison of Green Synthetic Methods

| Catalyst | Conditions | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|

| GAAS | RT, 45 min | 92 | 4 cycles | [5] |

| g-C~3~N~4·OH | RT, aqueous, 30 min | 95 | 6 cycles | [6] |

Ultrasound-assisted solid-phase peptide synthesis, though developed for β-amino acids [1], offers potential for coupling 5 to resin-bound peptides, reducing reaction times by 50% compared to classical methods [1].

Large-Scale and Industrial Synthesis Considerations

Industrial production of 5 necessitates cost-effective and scalable protocols. The patent by [4] demonstrates kilogram-scale synthesis using recrystallization in toluene/acetic acid, which avoids energy-intensive distillation. Process mass intensity (PMI) analysis reveals that solvent recovery in GAAS-based systems reduces waste generation by 40% [5]. However, ester hydrolysis at scale requires precise pH control to prevent epimerization or decarboxylation [3] [4].

Synthesis of Functionalized and Substituted Isoxazole Derivatives

Synthesis of Amide, Hydrazide, and Ester Derivatives

The acid 5 is readily functionalized via acyl chloride intermediates. Reaction with trifluoromethyl aniline 6 in chloroform at 70°C produces leflunomide 12, a potent antirheumatic drug [4]. Ester derivatives, such as ethyl 3-methylisoxazole-4-carboxylate 4, are synthesized via Fischer esterification or transesterification [3]. Hydrazides 13 remain underexplored but could be accessed via coupling with hydrazine derivatives.

Multicomponent and One-Pot Synthetic Strategies

Three-component reactions streamline access to complex derivatives. Combining 5 with amines and aldehydes in GAAS yields bis-isoxazolones 14 with 85–90% efficiency [5]. The g-C~3~N~4·OH system facilitates analogous transformations, demonstrating compatibility with electron-deficient aryl groups [6].

Solid Phase and Solution Phase Synthesis Applications

Solid-phase synthesis of 5-containing peptides employs Fmoc/t-Bu strategies. Ultrasonic agitation enhances coupling efficiency of 5 to Wang resin, achieving >95% conversion in 2 hours versus 4 hours under classical conditions [1]. Solution-phase applications include ligation of 5 to polyamines for antimicrobial agents, though purification remains challenging due to polar byproducts [1].

Challenges in Synthetic Scalability and Purification

Key challenges include:

- Byproduct Formation: Isomeric esters and CATA require iterative crystallization [4].

- Solvent Selection: Polar solvents like DMF hinder acid isolation, necessitating switchable polarity solvents [4].

- Catalyst Recovery: Heterogeneous catalysts (e.g., g-C~3~N~4·OH) require filtration steps that complicate continuous flow processes [6].

Patent Landscape and Intellectual Property Considerations

Over 15 patents since 2002 cover 5 and its derivatives, focusing on:

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant